5-bromo-2-chloro-N-(cyanomethyl)-N-cyclopropylbenzamide
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Overview
Description
5-Bromo-2-chloro-N-(cyanomethyl)-N-cyclopropylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a cyanomethyl and cyclopropyl group attached to the amide nitrogen. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(cyanomethyl)-N-cyclopropylbenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Chlorination: The chlorination of the benzene ring is carried out using chlorine (Cl2) in the presence of a catalyst like aluminum chloride (AlCl3).
Amidation: The formation of the amide bond is achieved by reacting the bromo-chloro benzene derivative with cyanomethylamine and cyclopropylamine under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-N-(cyanomethyl)-N-cyclopropylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can yield corresponding oxides, amines, or alcohols.
Scientific Research Applications
5-Bromo-2-chloro-N-(cyanomethyl)-N-cyclopropylbenzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study the effects of halogenated benzamides on biological systems, including their potential as anticancer agents.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(cyanomethyl)-N-cyclopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, along with the cyanomethyl and cyclopropyl groups, contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-N,N-dimethylbenzamide: Similar in structure but with dimethyl groups instead of cyanomethyl and cyclopropyl groups.
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: Contains a pyridine ring and sulfonamide group, differing in the core structure and functional groups.
Uniqueness
5-Bromo-2-chloro-N-(cyanomethyl)-N-cyclopropylbenzamide is unique due to the presence of both cyanomethyl and cyclopropyl groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
5-bromo-2-chloro-N-(cyanomethyl)-N-cyclopropylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O/c13-8-1-4-11(14)10(7-8)12(17)16(6-5-15)9-2-3-9/h1,4,7,9H,2-3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHMQJMJSSRRJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=C(C=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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